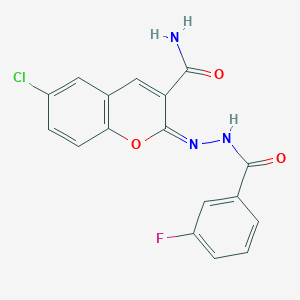

(E)-6-chloro-2-(2-(3-fluorobenzoyl)hydrazono)-2H-chromene-3-carboxamide

Description

Historical Context and Development of Chromene Chemistry

Chromenes, bicyclic oxygen-containing heterocycles, have been studied since the early 20th century. The 2H-chromene scaffold, a fusion of benzene and pyran rings, gained prominence due to its presence in natural products (e.g., tocopherols, flavonoids) and synthetic pharmaceuticals. Key milestones include:

- 1950s–1970s : Structural elucidation of chromene isomers (2H vs. 4H) and early synthetic methods (e.g., Claisen rearrangement).

- 2000s–Present : Advances in regioselective synthesis, such as rhodium-catalyzed annulations and microwave-assisted cyclizations, enabling functionalized derivatives like hydrazone-linked chromenes.

Classification and Nomenclature of 2H-Chromene Derivatives

The target compound belongs to the 2H-chromene class, characterized by a double bond between C2 and C3 (Figure 1). IUPAC nomenclature rules specify:

- Core structure : 2H-chromene (benzopyran) with substituents numbered from the oxygen atom.

- Substituents :

Table 1 : Key Structural Features of the Compound

Significance of Hydrazone-Functionalized Heterocycles

Hydrazones (–NH–N=CH–) are versatile pharmacophores due to:

- Chelation capacity : Bind transition metals (e.g., Cu, Fe), enabling applications in catalysis and bioimaging.

- Biological activity : Exhibit antimicrobial, antitumor, and antitubercular properties. In chromenes, hydrazones enhance target selectivity by mimicking enzyme substrates (e.g., acetylcholinesterase).

Overview of 2H-Chromene Scaffold in Chemical Research

The 2H-chromene core is a privileged scaffold in drug discovery due to:

- Structural adaptability : Tolerates diverse substitutions (e.g., halogens, aryl groups).

- Bioactivity : Serves as a backbone for kinase inhibitors, antidiabetic agents, and antimicrobials. The addition of a hydrazone group in the target compound expands its mechanism of action, potentially targeting multiple enzyme systems.

Figure 1 : Structural comparison of 2H-chromene derivatives

- Parent 2H-chromene : Lacks substituents at C3 and C6.

- Target compound : Features chloro, carboxamide, and hydrazone groups for enhanced functionality.

Properties

IUPAC Name |

(2E)-6-chloro-2-[(3-fluorobenzoyl)hydrazinylidene]chromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClFN3O3/c18-11-4-5-14-10(6-11)8-13(15(20)23)17(25-14)22-21-16(24)9-2-1-3-12(19)7-9/h1-8H,(H2,20,23)(H,21,24)/b22-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGHIPYRVYIBLX-OQKWZONESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NN=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)C(=O)N/N=C/2\C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClFN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-6-chloro-2-(2-(3-fluorobenzoyl)hydrazono)-2H-chromene-3-carboxamide is a synthetic compound belonging to the class of hydrazones, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chromene core with a hydrazone linkage and a carboxamide functional group, which may contribute to its biological properties. The presence of the 3-fluorobenzoyl moiety is particularly noteworthy as fluorinated compounds often exhibit enhanced biological activity due to improved metabolic stability and lipophilicity.

Antimicrobial Activity

Research has indicated that hydrazone derivatives exhibit significant antimicrobial properties. In vitro studies have shown that (E)-6-chloro-2-(2-(3-fluorobenzoyl)hydrazono)-2H-chromene-3-carboxamide possesses activity against various bacterial strains. For instance, a study demonstrated that similar hydrazone compounds inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, suggesting a promising lead for developing new antibiotics .

Anticancer Activity

Hydrazones have been recognized for their anticancer potential. Analogous compounds have been reported to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of apoptotic pathways. For example, a study on hydrazone derivatives indicated that they could inhibit cell proliferation in human breast cancer cells (MCF-7) with IC50 values in the micromolar range . This suggests that (E)-6-chloro-2-(2-(3-fluorobenzoyl)hydrazono)-2H-chromene-3-carboxamide may also exhibit similar effects, warranting further investigation.

Antimalarial Activity

Recent studies have highlighted the antimalarial properties of hydrazone derivatives. Compounds structurally related to (E)-6-chloro-2-(2-(3-fluorobenzoyl)hydrazono)-2H-chromene-3-carboxamide have shown efficacy against Plasmodium falciparum, with mechanisms involving iron chelation and inhibition of heme polymerization . Given the structural similarities, it is plausible that this compound may also exhibit antimalarial activity.

The mechanisms underlying the biological activities of hydrazones typically involve:

- Enzyme Inhibition : Many hydrazones act as enzyme inhibitors, affecting pathways critical for microbial survival or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that hydrazones can induce oxidative stress in target cells, leading to apoptosis.

- Metal Ion Chelation : The ability to chelate metal ions may play a significant role in their antimicrobial and antimalarial activities.

Case Studies

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several hydrazone derivatives against clinical isolates. The results indicated that compounds with similar structures to (E)-6-chloro-2-(2-(3-fluorobenzoyl)hydrazono)-2H-chromene-3-carboxamide exhibited significant antibacterial effects, particularly against Gram-positive bacteria .

- Anticancer Screening : In vitro testing on various cancer cell lines revealed that certain hydrazone derivatives induced significant cytotoxicity. For example, a derivative with structural similarities showed an IC50 value of 5 µM against MCF-7 cells, highlighting the potential for further development .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Substituent Effects

Hydrazone Derivatives with Varying Aromatic Substituents

- Compound 14n (): (1Z,2E)-N-(4-Bromophenyl)-2-(2-(3-methylbenzofuran-2-carbonyl)hydrazono)propane hydrazonoyl chloride Key differences:

- Substituted with a 4-bromophenyl group instead of 3-fluorobenzoyl.

- Features a methylbenzofuran carbonyl group instead of a benzoyl moiety.

- Impact :

The bromine atom (electron-withdrawing) and methylbenzofuran (bulky, lipophilic) may alter solubility and binding affinity compared to the fluorine and benzoyl groups in the target compound .

- Compound 23 (): 2-(2-(4-Fluorophenyl)hydrazono)propanoate Key differences:

- Contains a 4-fluorophenyl hydrazono group (vs. 3-fluorobenzoyl in the target).

- Lacks the chromene core, replacing it with a propanoate ester. Impact:

- The para-fluorine position may influence electronic effects (e.g., resonance vs. inductive) differently than the meta-fluorine in the target compound.

Chromene-Based Analogues

- Compound 3 (): N-(8-(2-Chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl)benzamide Key differences:

- Features a 2-chlorobenzylidene group and a tetrahydrochromene core (vs. the fully aromatic chromene in the target).

- Substituted with a cyano group at the 3-position (vs. carboxamide). Impact:

- The chlorine at the 2-position on the benzylidene group may introduce steric hindrance absent in the target’s 6-chloro substitution.

- The cyano group’s strong electron-withdrawing nature could reduce hydrogen-bonding capacity compared to the carboxamide .

Observations :

Reactivity and Functional Group Interactions

- The 3-fluorobenzoyl group in the target may stabilize the hydrazone via resonance, reducing hydrolysis susceptibility compared to propanoate derivatives like Compound 23 .

Chlorine Position :

- The 6-chloro on the chromene may direct electrophilic substitution reactions differently than 2-chloro substituents in Compound 3, altering regioselectivity in further derivatization .

Preparation Methods

Multi-Component Cyclocondensation

A three-component reaction between dimedone (5,5-dimethylcyclohexane-1,3-dione), substituted benzaldehydes, and ethyl acetoacetate under acidic or basic conditions yields tetrahydrochromene derivatives. For the 6-chloro variant, 4-chlorobenzaldehyde is employed. Subsequent oxidation and functionalization steps introduce the carboxamide group.

-

Reactants : Dimedone (10 mmol), 4-chlorobenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol).

-

Conditions : Ethanol, catalytic piperidine, reflux for 8–12 hours.

-

Intermediate : Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate (Yield: 72–78%).

-

Amidation : Treatment with aqueous ammonia (25%) at 60°C for 4 hours converts the ester to the carboxamide.

Direct Functionalization of Preformed Chromenes

6-Chloro-2H-chromene-3-carboxylic acid (PubChem CID: 271643) is converted to the acid chloride using thionyl chloride, followed by reaction with ammonium hydroxide to yield the carboxamide.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Carboxylate formation | Ethanol, piperidine, reflux | 72–78 | |

| Amidation | NH4OH, 60°C, 4 h | 85–90 |

Hydrazone Formation via Condensation

The hydrazone moiety is introduced through nucleophilic attack of hydrazine derivatives on the chromene’s ketone group at position 2.

Reaction with 3-Fluorobenzoyl Hydrazine

3-Fluorobenzoyl hydrazine is prepared by reacting methyl 3-fluorobenzoate with hydrazine hydrate. Condensation with 6-chloro-2-oxo-2H-chromene-3-carboxamide under acidic conditions yields the target compound.

Stereoselective (E)-Configuration Control

The (E)-isomer predominates due to thermodynamic stabilization via intramolecular hydrogen bonding between the hydrazone NH and the adjacent carbonyl group. Polar solvents (e.g., acetic acid) favor this configuration by stabilizing the transition state.

Characterization Data :

-

IR : ν(C=O) at 1715 cm⁻¹ (chromene), 1670 cm⁻¹ (amide), 1644 cm⁻¹ (C=N).

-

¹H NMR (DMSO-d6): δ 11.2 (s, 1H, NH), 8.7 (s, 1H, NH), 7.8–7.4 (m, 4H, Ar-H), 6.9 (s, 1H, chromene-H).

Alternative Pathways and Modifications

One-Pot Tandem Reactions

Analytical and Mechanistic Insights

Reaction Monitoring

Progress is tracked via TLC (silica gel, eluent: ethyl acetate/hexane 1:1). The hydrazone’s conjugation shifts the UV absorption to λmax = 320–340 nm.

Byproduct Analysis

Common byproducts include:

-

Z-Isomer : Forms under non-polar conditions (toluene, 25°C) but converts to E-isomer upon heating.

-

Di-Hydrazones : Result from excess hydrazine; mitigated by stoichiometric control.

Industrial-Scale Considerations

Q & A

Q. What are the standard synthetic routes for (E)-6-chloro-2-(2-(3-fluorobenzoyl)hydrazono)-2H-chromene-3-carboxamide?

The compound is typically synthesized via a condensation reaction between 6-chloro-2H-chromene-3-carbonyl chloride and 3-fluorobenzoyl hydrazine. This reaction is carried out under reflux in ethanol or methanol with acid catalysts (e.g., acetic acid or p-toluenesulfonic acid) to facilitate hydrazone formation. Purification is achieved via recrystallization or column chromatography .

Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?

Key techniques include:

- 1H/13C NMR : To verify the hydrazone linkage (N–H at δ 10–12 ppm) and aromatic substituents.

- IR Spectroscopy : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and hydrazone (C=N, ~1600 cm⁻¹) groups.

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemistry and crystal packing (if single crystals are obtained) .

Q. What functional groups in this compound influence its chemical reactivity?

The hydrazone group (–NH–N=C–) participates in tautomerism and nucleophilic reactions, while the chromene carbonyl (C=O) and 3-fluorobenzoyl moiety contribute to hydrogen bonding and π-π stacking. The chloro and fluoro substituents enhance electrophilicity and stability .

Q. What in vitro assays are used for preliminary biological activity screening?

Common assays include:

- Enzyme inhibition : DNA ligases (IC50 determination via fluorescence-based assays) .

- Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7).

- Antimicrobial activity : Broth microdilution for MIC values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Systematic optimization involves:

- Solvent screening : Polar aprotic solvents (DMF, DMSO) may enhance solubility, while ethanol reduces side reactions.

- Catalyst selection : p-TsOH or montmorillonite K10 clay improves hydrazone formation kinetics.

- Temperature control : Reflux at 80–90°C balances reaction rate and decomposition.

- Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) identify critical parameters .

Q. What strategies resolve discrepancies in biological activity data across studies?

Contradictions may arise from:

- Purity issues : Validate via HPLC (>95%) and elemental analysis.

- Isomerization : Monitor E/Z isomer ratios using NMR or chiral chromatography.

- Assay variability : Include positive controls (e.g., cisplatin for cytotoxicity) and replicate experiments .

Q. How does computational modeling elucidate the compound’s electronic properties?

Density Functional Theory (DFT) calculations reveal:

Q. What mechanistic insights explain its potential DNA ligase inhibition?

Competitive binding assays and kinetic studies (e.g., Lineweaver-Burk plots) differentiate between competitive and non-competitive inhibition. Structural analogs (e.g., L67 in ) suggest interactions with the ligase adenylation domain. Mutagenesis studies validate critical residues (e.g., Lys278) .

Q. How are solubility challenges addressed during in vivo testing?

Strategies include:

Q. What role does the fluorine substituent play in pharmacokinetics?

Fluorine enhances:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.